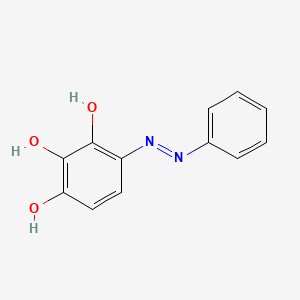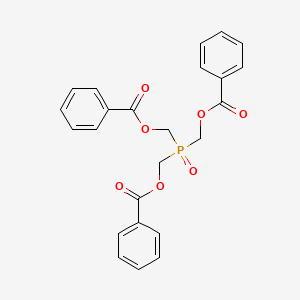![molecular formula C17H21NO2 B14728049 {2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol CAS No. 6960-48-1](/img/structure/B14728049.png)
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a methoxyphenyl group through a methanol linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol typically involves the reduction of Schiff bases. One common method is the reduction of the corresponding Schiff base using sodium borohydride (NaBH₄) as a reducing agent. The reaction is carried out in a suitable solvent such as methanol or ethanol under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can be employed to achieve the reduction of Schiff bases on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of {2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- {2-[(Dimethylamino)methyl]phenyl}(4-chlorophenyl)methanol
- {2-[(Dimethylamino)methyl]phenyl}(4-hydroxyphenyl)methanol
- {2-[(Dimethylamino)methyl]phenyl}(4-nitrophenyl)methanol
Uniqueness
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
6960-48-1 |
|---|---|
Fórmula molecular |
C17H21NO2 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
[2-[(dimethylamino)methyl]phenyl]-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C17H21NO2/c1-18(2)12-14-6-4-5-7-16(14)17(19)13-8-10-15(20-3)11-9-13/h4-11,17,19H,12H2,1-3H3 |
Clave InChI |
LQENCAGOLKEOHO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=CC=C1C(C2=CC=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


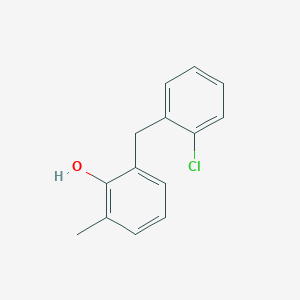
![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)

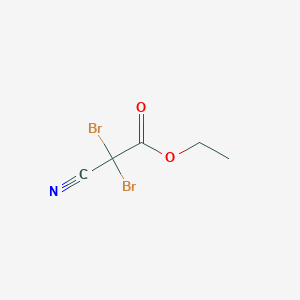
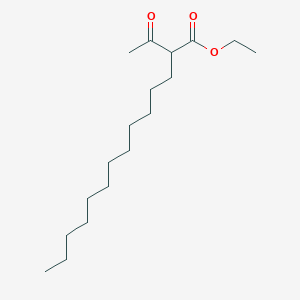
![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
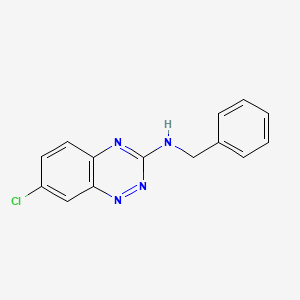
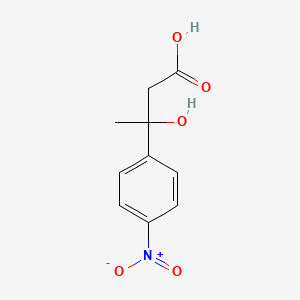
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)

